LGD-6972 sodium

Beschreibung

Eigenschaften

CAS-Nummer |

1207989-22-7 |

|---|---|

Molekularformel |

C43H45N2NaO5S |

Molekulargewicht |

724.9 g/mol |

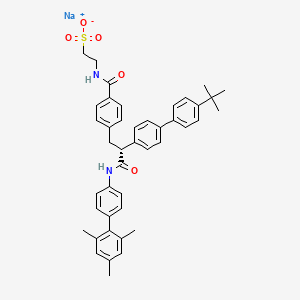

IUPAC-Name |

sodium 2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C43H46N2O5S.Na/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6;/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50);/q;+1/p-1/t39-;/m1./s1 |

InChI-Schlüssel |

UXVQTOIZZKLZCS-DRRLCDGFSA-M |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LGD-6972 sodium; LGD 6972 sodium; LGD6972 sodium; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to LGD-6972 Sodium: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the glucagon receptor (GCGR).[1] Developed by Ligand Pharmaceuticals, it has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM).[2][3][4] Glucagon, a key counter-regulatory hormone to insulin, plays a significant role in elevating plasma glucose levels, particularly in diabetic states. By antagonizing the action of glucagon, LGD-6972 aims to reduce excessive hepatic glucose production, a major contributor to hyperglycemia in T2DM.[3][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to LGD-6972 sodium.

Discovery and Structure-Activity Relationship

The discovery of LGD-6972 emerged from efforts to identify non-peptide, orally active glucagon receptor antagonists. A key structural feature of LGD-6972 is its sulphonic acid tail, which distinguishes it from many other glucagon receptor antagonists that possess a carboxylic acid moiety. This structural difference is believed to contribute to its unique pharmacological profile, including its high potency and selectivity.

While detailed structure-activity relationship (SAR) studies for LGD-6972 are not extensively published in peer-reviewed literature, the sulphonic acid group is thought to be crucial for its interaction with the glucagon receptor. The overall molecular structure is designed to fit into the allosteric binding site of the GCGR, thereby competitively inhibiting the binding of glucagon.

Synthesis of this compound

A detailed, step-by-step synthesis of this compound is not publicly available in the scientific literature. However, patent documents describe the general synthetic routes for this class of compounds. The synthesis of LGD-6972 is described as an efficient, 6-step synthetic pathway.[7] The sodium salt is the final drug substance form.

General Synthetic Approach:

The synthesis of the core structure likely involves the coupling of three key fragments: a central aromatic core, a substituted biphenyl group, and the sulphonic acid-containing side chain. A plausible, though not explicitly confirmed, general retrosynthetic analysis would involve the formation of amide and ether linkages to connect these fragments. The final step would involve the formation of the sodium salt.

Mechanism of Action and Signaling Pathway

LGD-6972 is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents glucagon from initiating its downstream signaling cascade. The primary effect of glucagon binding to its receptor in hepatocytes is the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][8] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates and activates enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).

By blocking this pathway, LGD-6972 effectively suppresses glucagon-stimulated glucose production in the liver.[1]

Caption: Glucagon Signaling Pathway and Point of LGD-6972 Antagonism.

Experimental Protocols

Detailed experimental protocols for the specific studies involving LGD-6972 are not fully available in the public domain. However, based on the published research, the following are representative methodologies.

In Vitro Glucagon-Stimulated cAMP Production Assay

This assay is crucial for determining the potency of a glucagon receptor antagonist.

Objective: To measure the ability of LGD-6972 to inhibit glucagon-stimulated cAMP production in a cell line expressing the human glucagon receptor.

Materials:

-

Cell line expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Glucagon

-

LGD-6972

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.

-

Cell Plating: Seed the cells into a multi-well plate (e.g., 96- or 384-well) at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of LGD-6972 in assay buffer. Also, prepare a stock solution of glucagon.

-

Assay: a. Wash the cells with assay buffer. b. Add the LGD-6972 dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of glucagon (typically at its EC50 or EC80 for cAMP production) to the wells containing LGD-6972. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of LGD-6972 and determine the IC50 value, which represents the concentration of LGD-6972 required to inhibit 50% of the maximal glucagon-stimulated cAMP response.

Caption: Workflow for an in vitro cAMP production assay.

In Vivo Diabetic Mouse Model (db/db mice)

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a relevant model for testing anti-diabetic compounds.

Objective: To evaluate the effect of LGD-6972 on blood glucose levels in a diabetic mouse model.

Animals:

-

Male db/db mice and their lean littermates (db/+) as controls.

-

Age: Typically 8-12 weeks at the start of the study.

Procedure:

-

Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly assign the db/db mice to treatment groups (vehicle control, different doses of LGD-6972).

-

Dosing: Administer LGD-6972 or vehicle orally (p.o.) once daily for the duration of the study (e.g., 14 or 28 days).

-

Blood Glucose Monitoring: a. Measure baseline fasting blood glucose before the first dose. b. Monitor fasting or non-fasting blood glucose levels at regular intervals throughout the study (e.g., daily or weekly). Blood samples are typically collected from the tail vein.

-

Oral Glucose Tolerance Test (OGTT) (Optional): a. At the end of the treatment period, fast the mice overnight (approximately 16 hours). b. Measure baseline blood glucose (t=0). c. Administer a glucose solution orally (e.g., 2 g/kg). d. Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Compare the blood glucose levels and the area under the curve (AUC) for the OGTT between the LGD-6972-treated groups and the vehicle control group.

Quantitative Data

The following tables summarize the key quantitative data for LGD-6972 from preclinical and clinical studies.

Table 1: In Vitro Potency of LGD-6972

| Parameter | Species | Value | Reference |

| cAMP IC50 | Human | ~1 nM | [5] |

| EC50 | Human | 0.5 nM | [5] |

| cAMP IC50 | Monkey | 0.7 nM | [5] |

| cAMP IC50 | Rat | 103 nM | [5] |

| cAMP IC50 | Mouse | 150 nM | [5] |

Table 2: Preclinical Pharmacokinetics of LGD-6972 (3 mg/kg, p.o.)

| Species | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t1/2 (hr) |

| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |

| Rat | 1.33 | 2.0 | 7.6 | 10.9 |

| Dog | 10.9 | 9.0 | 225.0 | >24 |

| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |

Data from a presentation by Ligand Pharmaceuticals.[5]

Table 3: Phase 1 Clinical Trial Pharmacokinetics in Subjects with T2DM (Day 14)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | t1/2 (hr) |

| 5 mg | 220 | 8.0 | 10,700 | 44 |

| 10 mg | 459 | 7.9 | 22,200 | 47 |

| 15 mg | 682 | 6.1 | 30,000 | 59 |

Data adapted from Vajda et al., 2017.[1]

Table 4: Phase 2 Clinical Trial Efficacy Results (12 weeks)

| Treatment Group | Mean Change in HbA1c from Baseline (%) | p-value vs. Placebo |

| Placebo | -0.15 | - |

| LGD-6972 (5 mg) | -0.90 | < 0.0001 |

| LGD-6972 (10 mg) | -0.92 | < 0.0001 |

| LGD-6972 (15 mg) | -1.20 | < 0.0001 |

Data from Ligand Pharmaceuticals Phase 2 top-line results announcement.[2]

Conclusion

LGD-6972 is a potent and selective glucagon receptor antagonist that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials in patients with type 2 diabetes. Its mechanism of action, centered on the inhibition of hepatic glucose production, offers a non-insulin-dependent approach to glycemic control. The data summarized in this technical guide highlight the potential of LGD-6972 as a therapeutic agent. Further research and clinical development will be necessary to fully elucidate its long-term safety and efficacy profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ligand Pharmaceuticals Incorporated - Ligand Announces Top-Line Results from Phase 2 Study of LGD-6972 in Patients with Type 2 Diabetes [investor.ligand.com]

- 3. Ligand reports positive results from Phase I studies of LGD-6972 to treat type 2 diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]

- 5. WO2019160940A1 - Glucagon receptor antagonists - Google Patents [patents.google.com]

- 6. US20110301082A1 - Glucagon receptor antagonist compounds, compositions containing such compounds and methods of use - Google Patents [patents.google.com]

- 7. content.stockpr.com [content.stockpr.com]

- 8. Stimulation and inhibition of cAMP accumulation by glucagon in canine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

LGD-6972 Sodium: An In-Depth Technical Review of its In Vitro Glucagon Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (hGCGR). This technical guide provides a comprehensive overview of the in vitro glucagon receptor binding affinity and functional antagonism of LGD-6972 sodium. The document details its high-affinity binding, functional inhibitory activity, and the downstream signaling pathways it modulates. Methodologies for key experimental assays are outlined, and conceptual diagrams are provided to illustrate the underlying mechanisms and experimental workflows.

Introduction

Glucagon is a critical hormone in glucose homeostasis, opposing the action of insulin by stimulating hepatic glucose production. In type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia. LGD-6972 is a glucagon receptor antagonist developed to counteract this effect. By competitively binding to the glucagon receptor, LGD-6972 inhibits glucagon-mediated signaling, leading to a reduction in hepatic glucose output. This document focuses on the in vitro characterization of LGD-6972's interaction with the glucagon receptor.

Quantitative Data on Receptor Binding and Functional Antagonism

LGD-6972 demonstrates high-affinity binding to the human glucagon receptor and potent functional antagonism. The following table summarizes the available quantitative data.

| Parameter | Value (nM) | Species | Assay Type | Reference |

| IC50 | ~1 | Human | cAMP Functional Assay | [1] |

| IC50 | 0.5 | Human | cAMP Functional Assay | [1] |

| IC50 (hGLP-1R) | >10,000 | Human | cAMP Functional Assay | [1] |

| IC50 (hGIPR) | >3,000 | Human | cAMP Functional Assay | [1] |

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Mechanism of Action

LGD-6972 acts as a competitive antagonist at the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR). In its natural function, the binding of glucagon to GCGR activates a cascade of intracellular events. LGD-6972 competitively inhibits this initial binding step.[2]

Glucagon Receptor Signaling Pathway

The glucagon receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon glucagon binding, the following signaling cascade is initiated:

-

G-Protein Activation: The Gs alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, leading to the physiological effects of glucagon, including increased glycogenolysis and gluconeogenesis in the liver.

LGD-6972, by blocking the initial binding of glucagon, prevents the activation of this pathway, thereby suppressing cAMP production and subsequent downstream signaling.[2]

References

The Pharmacological Profile of LGD-6972 (RVT-1502): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). It has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM). By competitively inhibiting the binding of glucagon to its receptor, LGD-6972 effectively suppresses glucagon-mediated hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This document provides a comprehensive overview of the pharmacological profile of LGD-6972, summarizing key preclinical and clinical findings. It includes in vitro and in vivo data, pharmacokinetic parameters, and a review of its mechanism of action and clinical efficacy and safety.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute significantly to hyperglycemia.[1] Consequently, antagonizing the glucagon receptor presents a promising therapeutic strategy for glycemic control. LGD-6972 emerged as a leading candidate in this class of drugs, demonstrating significant glucose-lowering effects in both preclinical models and clinical trials.[2][3]

Mechanism of Action

LGD-6972 functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the GCGR, it prevents the downstream signaling cascade initiated by endogenous glucagon. This inhibition primarily impacts the liver, reducing gluconeogenesis and glycogenolysis, which in turn lowers hepatic glucose output and plasma glucose levels.[1]

Glucagon Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the glucagon receptor and the point of intervention by LGD-6972.

References

LGD-6972 Sodium: A Glucagon Receptor Antagonist for the Reduction of Hepatic Glucose Production

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LGD-6972 sodium, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). By competitively inhibiting the binding of glucagon to its receptor in the liver, LGD-6972 effectively blunts the downstream signaling cascade that leads to increased hepatic glucose production (HGP). In patients with type 2 diabetes mellitus (T2DM), who exhibit inappropriately elevated glucagon levels, this mechanism of action directly addresses a key pathophysiological driver of hyperglycemia. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the effect of LGD-6972 on HGP, details the experimental methodologies used in its evaluation, and illustrates the key signaling pathways involved.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[1][2] In individuals with T2DM, dysregulated glucagon secretion contributes significantly to the hyperglycemic state.[3] Glucagon receptor antagonists (GRAs) represent a therapeutic strategy to counteract the effects of excess glucagon. LGD-6972 is a novel GRA that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials by directly targeting the liver to reduce glucose output.[1][4][5]

Mechanism of Action: Inhibition of the Glucagon Signaling Cascade

LGD-6972 exerts its pharmacological effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR), on hepatocytes. This binding prevents the conformational change necessary for the activation of the associated Gs protein, thereby inhibiting the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[6] The reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates downstream targets involved in stimulating hepatic glucose production.

Quantitative Data on the Efficacy of LGD-6972

Preclinical and clinical studies have demonstrated the dose-dependent efficacy of LGD-6972 in reducing markers of hyperglycemia.

Table 1: Summary of Preclinical Efficacy Data

| Animal Model | Key Findings | Reference |

| Rats and Monkeys | Inhibition of glucagon-induced hyperglycemia. | [1][4] |

| Mouse model of T2DM | Significant lowering of glucose levels. | [1][4] |

| Mouse model of T1DM | Significant reduction in fasting and non-fasting glucose, HbA1c, ketone bodies, and free fatty acids. | [4] |

Table 2: Summary of Phase 1 Clinical Trial Data in Subjects with T2DM

| Dose | Duration | Key Findings | Reference |

| 5, 10, or 15 mg daily | 14 days | Dose-dependent reduction in fasting plasma glucose (FPG) with a maximal decrease of 57 mg/dL. | [4] |

Table 3: Summary of Phase 2 Clinical Trial Data in Subjects with T2DM (on Metformin)

| Dose | Duration | Change from Baseline in HbA1c | Change from Baseline in FPG | Reference |

| 5 mg daily | 12 weeks | -0.90% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |

| 10 mg daily | 12 weeks | -0.92% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |

| 15 mg daily | 12 weeks | -1.20% (p < 0.0001 vs. placebo) | Not explicitly stated | [4] |

| Placebo | 12 weeks | -0.15% | Not explicitly stated | [4] |

Experimental Protocols

The following sections detail the methodologies employed to evaluate the effect of LGD-6972 on hepatic glucose production and its underlying mechanism.

In Vitro Assays

This assay quantifies the ability of LGD-6972 to inhibit glucagon-stimulated cAMP production.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and resuspended in a buffer containing HBSS, 0.1% BSA, and a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Assay Procedure:

-

Hepatocytes are seeded in microplates.

-

Cells are pre-incubated with varying concentrations of LGD-6972 or vehicle (e.g., 0.1% DMSO) for 30 minutes.

-

Glucagon (e.g., 5 nM) is then added to stimulate cAMP production, and the incubation continues for another 30 minutes at room temperature.

-

The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as a time-resolved fluorescence energy transfer (TR-FRET) based kit.

-

-

Data Analysis: The IC50 value, representing the concentration of LGD-6972 required to inhibit 50% of the maximal glucagon-stimulated cAMP production, is calculated using non-linear regression analysis.

This assay measures the direct effect of LGD-6972 on glucose output from hepatocytes.

-

Cell Culture: Primary hepatocytes are cultured to form a confluent monolayer.

-

Assay Procedure:

-

Cells are washed and incubated in a glucose-free medium supplemented with gluconeogenic precursors, such as lactate and pyruvate.

-

Varying concentrations of LGD-6972 or vehicle are added to the medium.

-

Glucagon is added to stimulate glucose production.

-

After a defined incubation period (e.g., 3-6 hours), the glucose concentration in the medium is measured using a glucose oxidase or hexokinase-based assay.

-

-

Data Analysis: The reduction in glucose output in the presence of LGD-6972 compared to the glucagon-stimulated control is calculated to determine its inhibitory effect.

In Vivo Assessment: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity and hepatic glucose production in vivo.

-

Animal Preparation: Animals (e.g., rodents) are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

-

Procedure:

-

A continuous infusion of insulin is administered to raise and maintain plasma insulin at a hyperinsulinemic level.

-

A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.

-

A tracer, such as [3-³H]-glucose, is infused to distinguish between endogenous glucose production and the infused glucose.

-

LGD-6972 or vehicle is administered prior to the clamp procedure.

-

-

Data Collection and Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

-

Arterial blood samples are taken periodically to measure blood glucose, plasma insulin, and tracer-determined rates of glucose appearance (Ra) and disappearance (Rd).

-

Hepatic glucose production is calculated from the rate of appearance of the glucose tracer. A suppression of HGP in the LGD-6972 treated group compared to the vehicle group indicates the drug's efficacy.

-

Conclusion

This compound is a selective glucagon receptor antagonist that effectively reduces hepatic glucose production by inhibiting the glucagon-cAMP signaling pathway in hepatocytes. Preclinical and clinical data robustly support its dose-dependent efficacy in lowering fasting plasma glucose and HbA1c in models of and patients with type 2 diabetes. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of glucagon receptor antagonists as a therapeutic class for the management of T2DM.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting hepatic glutaminase activity to ameliorate hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

Early Preclinical Data on LGD-6972 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available for LGD-6972 sodium (also known as RVT-1502), a potent and selective small molecule glucagon receptor (GCGR) antagonist. The information presented herein is intended for a scientific audience and focuses on the quantitative data, experimental methodologies, and key signaling pathways associated with this investigational compound.

Core Data Presentation

The following tables summarize the key quantitative preclinical data for LGD-6972.

Table 1: In Vitro Pharmacology of LGD-6972

| Parameter | Species/Receptor | Value |

| IC50 | Human GCGR | ~1 nM[1] |

| Human GCGR (cAMP assay) | 0.5 nM[1] | |

| Monkey GCGR (cAMP assay) | 0.7 nM[1] | |

| Rat GCGR (cAMP assay) | 103 nM[1] | |

| Mouse GCGR (cAMP assay) | 150 nM[1] | |

| Selectivity IC50 | Human GLP-1R (cAMP assay) | >10,000 nM[1] |

| Human GIPR (cAMP assay) | 3,000 nM[1] |

Table 2: Preclinical Pharmacokinetics of LGD-6972 (3 mg/kg oral dose)

| Species | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Oral Bioavailability (F%) |

| Mouse | 1.71 | 6.0 | 16.3 | 5.9 | 47 |

| Rat | 1.33 | 2.0 | 7.6 | 10.9 | 36 |

| Dog | 10.9 | 9.0 | 225.0 | >24 | 57 |

| Monkey | 1.10 | 4.5 | 9.3 | 14.9 | 20 |

Data from a presentation at the American Diabetes Association 72nd Scientific Sessions.[1]

Table 3: In Vivo Efficacy of LGD-6972 in a db/db Mouse Model of Type 2 Diabetes

| Dose (oral) | Time Point | Blood Glucose Reduction |

| 3 mg/kg | Acute | Significant reduction observed |

| 30 mg/kg | Acute | More pronounced, significant reduction |

| 30 mg/kg | 28 days | Sustained glucose reduction |

Qualitative summary from graphical data presented.[1]

Experimental Protocols

Glucagon Receptor (GCGR) cAMP Inhibition Assay

Objective: To determine the in vitro potency of LGD-6972 in inhibiting glucagon-stimulated cyclic adenosine monophosphate (cAMP) production.

Methodology:

-

Cell Culture: A stable cell line overexpressing the human glucagon receptor (hGCGR), such as CHO-K1 cells, is cultured in appropriate media.[2]

-

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[3]

-

Compound Treatment: Cells are incubated with varying concentrations of LGD-6972.

-

Glucagon Stimulation: Glucagon is added to the cell suspension at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate cAMP production.[3]

-

cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[2][4]

-

Data Analysis: The concentration of LGD-6972 that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Type 2 Diabetes (db/db) Mouse Model

Objective: To evaluate the glucose-lowering efficacy of LGD-6972 in a genetic mouse model of type 2 diabetes.

Methodology:

-

Animal Model: Male db/db mice, which have a spontaneous mutation in the leptin receptor leading to obesity, insulin resistance, and hyperglycemia, are used.[1][5] Age-matched lean littermates can serve as controls.[1]

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study begins.

-

Dosing: LGD-6972 is formulated in a suitable vehicle and administered orally (p.o.) at various doses (e.g., 3 mg/kg and 30 mg/kg).[1] A vehicle control group receives the formulation without the active compound.

-

Blood Glucose Monitoring: Blood samples are collected at various time points post-dosing (e.g., 0, 3, 6, 9, 12, 24 hours for acute studies, and weekly for chronic studies) to measure blood glucose levels.[1]

-

Data Analysis: Changes in blood glucose levels from baseline are calculated and compared between the LGD-6972 treated groups and the vehicle control group.

In Vivo Efficacy in a Streptozotocin (STZ)-Induced Type 1 Diabetes Mouse Model

Objective: To assess the efficacy of LGD-6972 in a chemically-induced mouse model of type 1 diabetes.

Methodology:

-

Diabetes Induction: Hyperglycemia is induced in mice by intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.[1][5]

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels after a few days; mice with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are included in the study.

-

Treatment: Once hyperglycemia is established, mice are treated orally with LGD-6972 or vehicle.[1]

-

Efficacy Assessment: Blood glucose levels are monitored over the treatment period (e.g., 28 days) to evaluate the effect of LGD-6972.[1]

Mandatory Visualizations

Caption: Glucagon Receptor Signaling Pathway and LGD-6972 Mechanism of Action.

Caption: Experimental Workflow for the in vitro cAMP Inhibition Assay.

Caption: Experimental Workflow for In Vivo Efficacy Studies in db/db Mice.

References

- 1. content.stockpr.com [content.stockpr.com]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

LGD-6972 Sodium: A Technical Guide to its Potential in Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972 sodium, also known as RVT-1502, is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR). In the landscape of type 2 diabetes (T2DM) therapeutics, which has historically focused on insulin-centric mechanisms, LGD-6972 represents a promising alternative approach by targeting the often-overlooked role of hyperglucagonemia in the pathophysiology of the disease. Elevated glucagon levels in T2DM contribute significantly to hyperglycemia by promoting excessive hepatic glucose production. By competitively inhibiting the binding of glucagon to its receptor, LGD-6972 effectively blunts this pathway, leading to significant reductions in blood glucose levels. This technical guide provides an in-depth overview of the preclinical and clinical research on LGD-6972, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further investigation and development in the field of T2DM.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and a progressive decline in β-cell function. However, the bi-hormonal hypothesis of T2DM posits that the metabolic dysregulation is not solely due to insulin deficiency but also to an excess of glucagon. In healthy individuals, insulin and glucagon work in concert to maintain glucose homeostasis. In T2DM, this balance is disrupted, leading to a state of persistent hyperglucagonemia which exacerbates hyperglycemia through increased hepatic glucose output.

Glucagon receptor antagonists (GRAs) like LGD-6972 offer a therapeutic strategy to counteract the effects of excess glucagon. Preclinical and clinical studies have demonstrated the potential of LGD-6972 to improve glycemic control in patients with T2DM. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the current state of knowledge on LGD-6972 and providing detailed information to facilitate further research.

Mechanism of Action

LGD-6972 is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. The binding of glucagon to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the activation of protein kinase A (PKA), which in turn phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, leading to increased glucose production by the liver. LGD-6972 competitively blocks the binding of glucagon to the GCGR, thereby inhibiting this downstream signaling pathway and reducing hepatic glucose output.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of LGD-6972.

Table 1: Preclinical In Vitro Activity of LGD-6972

| Parameter | Species | Value | Reference |

| IC50 (cAMP Assay) | Human | ~1 nM | [2] |

| Selectivity vs. GLP-1R | Human | >10,000-fold | [2] |

| Selectivity vs. GIPR | Human | >3,000-fold | [2] |

Table 2: Phase 1 Clinical Trial - Fasting Plasma Glucose Reduction in T2DM Patients (14 days)[3][4]

| LGD-6972 Dose | Maximum Decrease in FPG (mg/dL) |

| 5 mg | Dose-dependent decrease |

| 10 mg | Dose-dependent decrease |

| 15 mg | 56.8 |

Table 3: Phase 2 Clinical Trial - Efficacy in T2DM Patients on Metformin (12 weeks)[1][5]

| Treatment Group | N | Baseline HbA1c (%) | Change from Baseline in HbA1c (%) | Placebo-Adjusted Change in HbA1c (%) | p-value |

| Placebo | 41 | 8.2 | -0.15 | - | - |

| LGD-6972 (5 mg) | 43 | 8.2 | -0.90 | -0.75 | <0.0001 |

| LGD-6972 (10 mg) | 40 | 8.2 | -0.92 | -0.77 | <0.0001 |

| LGD-6972 (15 mg) | 42 | 8.2 | -1.20 | -1.05 | <0.0001 |

Table 4: Phase 2 Clinical Trial - Safety and Tolerability (12 weeks)[1][5]

| Parameter | LGD-6972 Treatment Groups | Observations |

| Serious Adverse Events | 5 mg, 10 mg, 15 mg | No drug-related serious adverse events reported. |

| Lipids (Total, LDL, HDL, Triglycerides) | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |

| Body Weight | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |

| Blood Pressure | 5 mg, 10 mg, 15 mg | No dose-dependent changes observed. |

| Hypoglycemia | 5 mg, 10 mg, 15 mg | Low incidence of mild, patient-reported events; no severe hypoglycemia. |

| Aminotransferase Levels (ALT, AST) | 5 mg, 10 mg, 15 mg | Mild, reversible increases observed, not dose-related and without other signs of liver dysfunction. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of LGD-6972.

In Vitro Glucagon Receptor Binding Assay

Objective: To determine the binding affinity of LGD-6972 to the human glucagon receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: 125I-labeled glucagon is used as the radioligand.

-

Assay Buffer: A suitable buffer containing protease inhibitors is used (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of LGD-6972.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of LGD-6972 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

In Vitro cAMP Functional Assay

Objective: To assess the antagonist activity of LGD-6972 by measuring its effect on glucagon-stimulated cAMP production.

Methodology:

-

Cell Culture: Cells expressing the human glucagon receptor are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of LGD-6972 for a defined period.

-

Stimulation: Cells are then stimulated with a fixed concentration of glucagon (typically at its EC80) for a specific time.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of LGD-6972 that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is determined.

In Vivo Animal Models of Type 2 Diabetes

Objective: To evaluate the efficacy of LGD-6972 in a genetic model of obesity, insulin resistance, and T2DM.

Methodology:

-

Animals: Male db/db mice and their lean littermates (db/+) are used.

-

Acclimation: Animals are acclimated for at least one week before the start of the experiment.

-

Dosing: LGD-6972 is administered orally (e.g., by gavage) once daily for a specified period (e.g., 28 days). A vehicle control group is included.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood at various time points using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, followed by an oral gavage of glucose solution. Blood glucose is then measured at specific intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Data Analysis: Changes in blood glucose, body weight, and the area under the curve (AUC) for the OGTT are calculated and compared between treatment and control groups.

Objective: To assess the efficacy of LGD-6972 in a chemically-induced model of T1DM-like hyperglycemia.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.

-

Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of STZ dissolved in a citrate buffer. This method induces insulitis and beta-cell destruction.

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels; mice with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

-

Dosing and Monitoring: Similar to the db/db model, LGD-6972 or vehicle is administered orally, and blood glucose and body weight are monitored.

-

Data Analysis: The effect of LGD-6972 on blood glucose levels is evaluated.

Phase 2 Clinical Trial in T2DM Patients (NCT02851849)[6][7]

Objective: To evaluate the efficacy, safety, and tolerability of LGD-6972 as an adjunct to metformin in patients with T2DM.

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

Patient Population: Patients with T2DM inadequately controlled on metformin monotherapy.

Inclusion Criteria:

-

HbA1c between 7.0% and 10.5%

-

Stable metformin dose for at least 12 weeks

-

Body Mass Index (BMI) between 25 and 40 kg/m 2

Treatment Arms:

-

Placebo

-

LGD-6972 5 mg once daily

-

LGD-6972 10 mg once daily

-

LGD-6972 15 mg once daily

Duration: 12 weeks of treatment.

Primary Endpoint: Change from baseline in HbA1c.

Secondary Endpoints:

-

Change from baseline in fasting plasma glucose (FPG)

-

Proportion of patients achieving HbA1c < 7.0%

-

Safety and tolerability assessments (adverse events, clinical laboratory tests, vital signs)

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on the antagonism of the glucagon receptor, addresses a key pathophysiological driver of hyperglycemia in T2DM. Preclinical studies have established its high potency and selectivity, and Phase 1 and 2 clinical trials have provided robust evidence of its efficacy in lowering HbA1c and fasting plasma glucose, with a generally favorable safety and tolerability profile.[1][3][4][5] Notably, LGD-6972 did not show the adverse effects on lipids and body weight that have been a concern with other glucagon receptor antagonists.[1][5]

Further research is warranted to fully elucidate the long-term safety and efficacy of LGD-6972. Larger and longer-duration clinical trials will be necessary to confirm its cardiovascular safety and to explore its potential in a broader range of T2DM patients, including those on other background therapies. Additionally, further investigation into the mild and reversible elevations in aminotransferases observed in some patients is needed to understand the underlying mechanism and its clinical significance.

References

- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type 2 db/db Diabetic Mouse Model Experiments [bio-protocol.org]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]

- 5. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Oral Bioavailability of LGD-6972 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability of LGD-6972 sodium, a potent and selective small molecule glucagon receptor antagonist. The information compiled herein is derived from publicly available preclinical and clinical data, offering a comprehensive overview for researchers in the field of diabetes and metabolic diseases.

Introduction to LGD-6972

LGD-6972 is an orally bioavailable, small molecule antagonist of the glucagon receptor (GCGR), which has been investigated for its potential in the treatment of Type 2 Diabetes Mellitus (T2DM). By blocking the action of glucagon, LGD-6972 aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients.[1] Its development has progressed through preclinical animal models and into Phase 1 and 2 clinical trials.[1][2][3]

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic profile of LGD-6972 have been characterized in both preclinical species and humans. The data indicates that LGD-6972 is well-absorbed orally and exhibits pharmacokinetic properties suitable for once-daily dosing.[1][3]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of LGD-6972 have been determined in several animal models, demonstrating good oral bioavailability. The following table summarizes key parameters observed in mice, rats, dogs, and monkeys.

| Species | Tmax (h) | Cmax (µM) | AUC (µM*h) | Half-life (h) |

| Mouse | 1.71 | 6.0 | 16.3 | 5.9 |

| Rat | 1.33 | 2.0 | 7.6 | 10.9 |

| Dog | 10.9 | 9.0 | 225.0 | >24 |

| Monkey | 1.10 | 4.5 | 9.3 | 14.9 |

Table 1: Summary of Preclinical Pharmacokinetic Parameters of LGD-6972.[4]

Clinical Pharmacokinetics

Phase 1 clinical trials in healthy volunteers and subjects with T2DM have demonstrated that LGD-6972 has predictable and linear plasma pharmacokinetics.[1][3] The drug was well-tolerated across a range of single and multiple doses.

A single ascending dose study evaluated single oral doses from 2 mg to 480 mg, while a multiple ascending dose study investigated daily doses of 5 mg, 10 mg, and 15 mg for 14 days.[1][3] The pharmacokinetic profile was found to be comparable between healthy subjects and individuals with T2DM.[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. This section outlines the methodologies employed in the preclinical and clinical evaluation of LGD-6972's oral bioavailability.

Preclinical Studies

Animal Models:

-

Studies were conducted in various animal models, including mice, rats, and monkeys, to assess the pharmacokinetic profile of LGD-6972.[4] While the specific strains used are not detailed in the available literature, standard laboratory strains for pharmacokinetic studies are typically employed.

Formulation and Dosing:

-

For oral administration in preclinical studies, LGD-6972 was likely formulated as a solution or suspension. A common vehicle for such studies consists of a mixture of solvents like DMSO, PEG300/PEG400, Tween 80, and saline to ensure solubility and stability.[5][6]

Sample Collection and Analysis:

-

Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile.

-

Plasma concentrations of LGD-6972 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Clinical Studies (Phase 1)

Study Design:

-

The clinical evaluation of LGD-6972's pharmacokinetics was conducted through randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[1][3]

-

Participants included both healthy volunteers and subjects with T2DM.[1][3]

Dosing:

-

In the single ascending dose (SAD) study, participants received single oral doses ranging from 2 to 480 mg.[1][3]

-

In the multiple ascending dose (MAD) study, subjects were administered daily oral doses of 5, 10, or 15 mg for 14 days.[1][3]

Bioanalytical Method:

-

Plasma concentrations of LGD-6972 were quantified using a validated LC-MS/MS method.[1] While the specific parameters of the assay are not publicly available, a typical validated LC-MS/MS method for a small molecule like LGD-6972 would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction to isolate the drug from plasma proteins.

-

Chromatography: Separation of the analyte from endogenous plasma components using a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with formic acid.

-

Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking a specific precursor-to-product ion transition for LGD-6972 and an internal standard.

-

Visualizations: Pathways and Workflows

Glucagon Receptor Signaling Pathway

LGD-6972 exerts its therapeutic effect by antagonizing the glucagon receptor. The following diagram illustrates the canonical glucagon receptor signaling pathway that is inhibited by LGD-6972.

References

- 1. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD-6972 in healthy subjects and subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.stockpr.com [content.stockpr.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LGD-6972 | Glucagon Receptor | TargetMol [targetmol.com]

The Role of LGD-6972 Sodium in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-6972 sodium is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR). It represents a non-insulin-dependent therapeutic approach for the management of type 2 diabetes mellitus (T2DM). By competitively inhibiting the binding of glucagon to its receptor, primarily in the liver, LGD-6972 effectively suppresses excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. Clinical studies have demonstrated that LGD-6972 significantly reduces both fasting and postprandial plasma glucose levels, as well as glycated hemoglobin (HbA1c), with a favorable safety and tolerability profile. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the investigation of LGD-6972's role in glucose homeostasis.

Introduction: The Glucagon Receptor as a Therapeutic Target

In individuals with type 2 diabetes, dysregulation of glucose homeostasis is characterized by both insulin resistance and inappropriate secretion of glucagon.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, acts in opposition to insulin by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[2] In the diabetic state, elevated glucagon levels contribute significantly to hyperglycemia.[1] Therefore, antagonizing the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), presents a logical therapeutic strategy to lower blood glucose levels.[1] LGD-6972 is a novel compound developed to specifically target this mechanism.[3]

Mechanism of Action of LGD-6972

LGD-6972 functions as a competitive antagonist at the glucagon receptor.[3][4] By binding to the receptor, it prevents the endogenous ligand, glucagon, from initiating the downstream signaling cascade that leads to hepatic glucose production.[3][4] The primary signaling pathway of the glucagon receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein.[5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, ultimately resulting in the release of glucose from the liver.[6] LGD-6972 effectively blocks this entire process at its origin.

Interestingly, LGD-6972 has been described as an allosteric antagonist that exhibits biased receptor signaling.[5][7] Its unique chemical structure, featuring a sulphonic acid tail, is thought to contribute to this property, potentially leading to a more favorable safety profile compared to other glucagon receptor antagonists.[7] This biased antagonism may selectively modulate downstream signaling pathways, although the precise molecular details of this are still under investigation.

Below is a diagram illustrating the canonical glucagon signaling pathway and the point of inhibition by LGD-6972.

Preclinical Pharmacology

In Vitro Potency and Selectivity

LGD-6972 is a highly potent and selective antagonist of the human glucagon receptor. In vitro studies have demonstrated its ability to competitively inhibit glucagon binding and suppress cAMP production.[2][4]

Table 1: In Vitro Activity of LGD-6972

| Parameter | Value | Receptor/Assay |

| IC50 | ~1 nM | Human Glucagon Receptor (hGCGR) |

| Selectivity | >3,800-fold | vs. GLP-1 and GIP receptors |

Data sourced from preclinical presentations and publications.[7]

In Vivo Efficacy in Animal Models

The glucose-lowering effects of LGD-6972 have been demonstrated in various diabetic animal models.[3][4] These studies have shown that oral administration of LGD-6972 can effectively reduce both acute, glucagon-stimulated hyperglycemia and chronic hyperglycemia.[3][4][7]

Clinical Pharmacology and Efficacy

Phase 1 and Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of LGD-6972 in healthy volunteers and patients with T2DM.

Phase 1 Studies

Single and multiple ascending dose studies demonstrated that LGD-6972 has linear plasma pharmacokinetics consistent with once-daily dosing.[3] Dose-dependent decreases in fasting plasma glucose were observed in both healthy subjects and those with T2DM.[3]

Table 2: Key Findings from Phase 1 Multiple Ascending Dose Study in T2DM Subjects (14 days)

| Dose | Maximum Fasting Plasma Glucose Reduction |

| 5 mg | Dose-dependent decrease |

| 10 mg | Dose-dependent decrease |

| 15 mg | Up to 56.8 mg/dL (3.15 mmol/L) |

Data sourced from Vajda et al., 2017.[3]

Phase 2 Study

A 12-week, dose-ranging study in patients with T2DM inadequately controlled on metformin monotherapy showed statistically significant and dose-dependent reductions in HbA1c.[7]

Table 3: Key Efficacy Results from 12-Week Phase 2 Study in T2DM Patients on Metformin

| Treatment Group | Mean Change from Baseline in HbA1c | Mean Change from Baseline in Fasting Plasma Glucose |

| Placebo | -0.15% | - |

| LGD-6972 (5 mg) | -0.74% | -2.1 mmol/L |

| LGD-6972 (10 mg) | -0.76% | -2.2 mmol/L |

| LGD-6972 (15 mg) | -1.05% | -2.6 mmol/L |

Data sourced from a 2019 publication on RVT-1502 (formerly LGD-6972).[7]

Experimental Protocols

Detailed, proprietary experimental protocols for LGD-6972 are not fully available in the public domain. However, based on standard methodologies for similar compounds and available literature, the following sections outline the likely approaches taken.

In Vitro Assays

A generalized protocol for a competitive radioligand binding assay is as follows:

Methodology Outline:

-

Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).[1]

-

Incubation: A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) is incubated with the cell membranes in the presence of varying concentrations of LGD-6972.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.[8]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of LGD-6972 that inhibits 50% of the specific binding of the radioligand (IC50).[9]

A common method for measuring cAMP production is a cell-based assay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer).[10][11]

Methodology Outline:

-

Cell Plating: Cells expressing the glucagon receptor are plated in a microtiter plate.[11]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of LGD-6972.

-

Glucagon Stimulation: A fixed concentration of glucagon (typically at its EC80 or EC50) is added to stimulate cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the level of intracellular cAMP is quantified using a competitive immunoassay format with fluorescently labeled antibodies.[11]

-

Data Analysis: The ability of LGD-6972 to inhibit the glucagon-induced cAMP production is determined, and an IC50 value is calculated.

In Vivo Studies in Diabetic Animal Models

Methodology Outline:

-

Animal Model: A diabetic mouse model, such as the db/db mouse (a model of T2DM with leptin receptor deficiency) or streptozotocin-induced diabetic mice (a model of insulin-deficient diabetes), is used.

-

Dosing: LGD-6972 is administered orally, typically once daily, at various dose levels. A vehicle control group is also included.

-

Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. This can include fasting blood glucose and glucose levels following an oral glucose tolerance test (OGTT).

-

HbA1c Measurement: At the end of the study period, blood is collected to measure HbA1c levels as a marker of long-term glycemic control.

-

Data Analysis: The effects of different doses of LGD-6972 on blood glucose and HbA1c are compared to the vehicle control group to determine efficacy.

Safety and Tolerability

Across clinical trials, LGD-6972 has been generally well-tolerated.[3][7] Notably, treatment with LGD-6972 was not associated with an increased incidence of hypoglycemia.[3] Some glucagon receptor antagonists have been associated with elevations in liver enzymes, LDL cholesterol, and blood pressure; however, the available data for LGD-6972 suggests a more favorable profile in this regard, potentially due to its biased signaling mechanism.[7]

Conclusion

This compound is a promising oral therapeutic agent for the treatment of type 2 diabetes. Its mechanism of action, centered on the antagonism of the glucagon receptor, directly addresses a key pathophysiological driver of hyperglycemia. Preclinical and clinical studies have consistently demonstrated its ability to improve glycemic control. The unique characteristic of biased signaling may offer a differentiated and improved safety profile compared to other compounds in its class. Further clinical development will be crucial to fully elucidate the long-term efficacy and safety of LGD-6972 and its potential role in the management of type 2 diabetes.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. content.stockpr.com [content.stockpr.com]

- 3. Pharmacokinetics and pharmacodynamics of single and multiple doses of the glucagon receptor antagonist LGD‐6972 in healthy subjects and subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Allosteric communication mechanism in the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LGD-6972 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-6972 sodium is a potent and selective, orally bioavailable small molecule antagonist of the glucagon receptor (GCGR).[1][2] By inhibiting GCGR signaling, LGD-6972 effectively reduces hepatic glucose production, making it a promising therapeutic candidate for the management of type 2 diabetes mellitus (T2DM).[1][3] Preclinical studies in various animal models have demonstrated its efficacy in lowering blood glucose levels and mitigating hyperglycemia.[1][4][5] These application notes provide detailed experimental protocols for in vivo studies of this compound, based on publicly available preclinical data.

Mechanism of Action

LGD-6972 competitively binds to the glucagon receptor, preventing the downstream signaling cascade initiated by glucagon. This antagonism primarily occurs in the liver, where glucagon stimulates gluconeogenesis and glycogenolysis. By blocking these pathways, LGD-6972 leads to a reduction in hepatic glucose output and consequently, lower blood glucose levels.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of LGD-6972.

Table 1: In Vitro Activity of LGD-6972

| Parameter | Species | Value | Reference |

| IC50 (hGCGR) | Human | ~1 nM | [1] |

Table 2: In Vivo Efficacy of LGD-6972 in a Type 2 Diabetes Mouse Model

| Animal Model | Dose (Oral) | Key Finding | Timepoint | Reference |

| db/db Mice | 30 mg/kg | Significant glucose reduction | 24 hours | [1] |

Table 3: In Vivo Pharmacodynamic Effect of LGD-6972

| Animal Model | Experiment | Key Finding | Reference |

| Sprague-Dawley Rats | Glucagon Challenge | Inhibition of glucagon-induced hyperglycemia | [1] |

| Cynomolgus Monkeys | Glucagon Challenge | Inhibition of glucagon-induced hyperglycemia | [1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published information and standard laboratory practices.

Efficacy Study in a Type 2 Diabetes Mellitus (T2DM) Mouse Model

This protocol describes the evaluation of LGD-6972's ability to lower blood glucose in a genetically diabetic mouse model.

Materials:

-

Animals: Male db/db mice (8-10 weeks of age). These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia, mimicking human T2DM.[6]

-

Test Article: this compound salt.

-

Vehicle: A suitable vehicle for oral administration, such as 0.5% carboxymethylcellulose (CMC) in water.

-

Equipment: Oral gavage needles (20-22 gauge, flexible tip), blood glucose meter and test strips, animal restrainers, and standard laboratory equipment.

Procedure:

-

Acclimatization: House the db/db mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, LGD-6972 30 mg/kg). A typical group size is 8-10 animals.

-

Dosing:

-

Prepare a suspension of LGD-6972 in the chosen vehicle at the desired concentration.

-

Administer a single oral dose of LGD-6972 or vehicle to the mice via oral gavage. The dosing volume should be appropriate for the mouse's body weight (typically 5-10 mL/kg).

-

-

Blood Glucose Monitoring:

-

Collect a baseline blood sample from the tail vein just prior to dosing (t=0).

-

Collect subsequent blood samples at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours).[7]

-

Gently restrain the mouse and obtain a small drop of blood from the tail tip. Apply the blood to a glucose test strip and record the reading from the glucometer.

-

-

Data Analysis:

-

Calculate the mean blood glucose levels for each group at each time point.

-

Compare the blood glucose levels of the LGD-6972 treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

-

Glucagon Challenge Study in Rodents and Non-Human Primates

This protocol is designed to assess the ability of LGD-6972 to antagonize the hyperglycemic effect of exogenous glucagon.

Materials:

-

Animals: Sprague-Dawley rats or cynomolgus monkeys.

-

Test Article: this compound salt.

-

Vehicle: As described in the T2DM model protocol.

-

Glucagon: Lyophilized glucagon for injection, reconstituted according to the manufacturer's instructions.

-

Equipment: As described in the T2DM model protocol.

Procedure:

-

Acclimatization and Fasting: Acclimatize the animals as previously described. Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

-

LGD-6972 Administration: Administer LGD-6972 or vehicle orally at the desired dose(s).

-

Waiting Period: Allow a sufficient period for the absorption of LGD-6972 (e.g., 60 minutes).

-

Glucagon Administration: Administer a glucagon challenge. The route of administration can be subcutaneous or intraperitoneal. A subcutaneous injection may provide a more sustained increase in blood glucose.[8] The dose of glucagon should be predetermined to elicit a robust and reproducible hyperglycemic response.

-

Blood Glucose Monitoring:

-

Collect a baseline blood sample immediately before the glucagon challenge.

-

Collect subsequent blood samples at regular intervals after the glucagon injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the mean blood glucose levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Statistically compare the glucose AUC between the LGD-6972 treated groups and the vehicle control group to determine the extent of glucagon antagonism.

-

Conclusion

The in vivo experimental protocols outlined in these application notes provide a framework for evaluating the pharmacological effects of this compound. These studies are crucial for understanding its therapeutic potential in the context of type 2 diabetes. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines for animal care and use.

References

- 1. Ligand Pharmaceuticals Incorporated - Ligand Announces Positive Preclinical Data on LGD-6972 at the American Diabetes Association’s 72nd Scientific Sessions [investor.ligand.com]

- 2. Ligand Pharmaceuticals Inc. Announces Positive Preclinical Data on LGD-6972 at the American Diabetes Association’s 72nd Scientific Sessions - BioSpace [biospace.com]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. s206.q4cdn.com [s206.q4cdn.com]

- 5. Ligand Pharmaceuticals Incorporated - Enrollment Completed in Ligand’s Phase 2 Trial of LGD-6972 in Type 2 Diabetes [investor.ligand.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Glucagon challenge in the rat: a robust method for the in vivo assessment of Glycogen phosphorlyase inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LGD-6972 Sodium in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of LGD-6972 sodium, a selective and orally active glucagon receptor (GCGR) antagonist, in various mouse models of diabetes. The following protocols are intended to serve as a guide for preclinical research and development.

Mechanism of Action

LGD-6972 is a potent antagonist of the glucagon receptor, primarily exerting its effects by inhibiting GCGR signaling.[1] In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production. By blocking the glucagon receptor, LGD-6972 effectively suppresses this process, leading to a reduction in blood glucose levels. The binding of LGD-6972 to the GCGR is competitive and demonstrates high affinity and selectivity, which in turn inhibits the production of cyclic AMP (cAMP) and glucose.[1] Preclinical studies have demonstrated that LGD-6972 can reduce hyperglycemia in diabetic mouse models.[1][2]

Signaling Pathway of Glucagon Receptor Antagonism by LGD-6972

Caption: Mechanism of LGD-6972 as a glucagon receptor antagonist.

Dosage and Administration in Mouse Models

LGD-6972 is orally bioavailable and has demonstrated efficacy in reducing blood glucose in preclinical diabetic mouse models. The primary route of administration described in the literature is oral gavage.

Table 1: this compound Dosage in Mouse Models

| Mouse Model | Dosing Route | Dosage | Study Duration | Observed Effects |

| db/db Mice | Oral (p.o.) | 3 mg/kg | 24 hours | Significant reduction in blood glucose corresponding to plasma concentration.[3] |

| Oral (p.o.) | 30 mg/kg | 24 hours & 28 days | Significant and sustained reduction in blood glucose.[3] | |

| Streptozotocin (STZ)-induced Diabetic Mice | Oral (p.o.) | Not specified | 28 days | Significant reduction in fasting blood glucose.[3] |

Experimental Protocols

Preparation of this compound for Oral Administration

This compound can be prepared for in vivo oral administration using various vehicles. The following are suggested protocols. It is recommended to prepare a stock solution first and then dilute it to the final working concentration. Prepare fresh working solutions daily.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution of ≥2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to reach the final volume of 1 mL.

Protocol 2: Formulation with SBE-β-CD

This protocol yields a clear solution of ≥2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

Protocol 3: Formulation with Corn Oil

This protocol is suggested for longer-term studies (if the continuous dosing period exceeds half a month, use with caution). This protocol yields a clear solution of ≥2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of corn oil and mix until the solution is uniform.

Administration by Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds in mice.

Materials:

-

Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice).

-

Syringe (volume appropriate for the calculated dose).

-

Animal scale.

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Measure the correct insertion length of the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.

-

-

Compound Administration:

-

Once the needle is correctly positioned in the esophagus, slowly administer the LGD-6972 solution.

-

After administration, gently remove the needle in the same direction it was inserted.

-

-

Post-Procedure Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

-

Experimental Workflow for a Typical Study in Diabetic Mice

Caption: A typical experimental workflow for evaluating LGD-6972.

Induction of Diabetes with Streptozotocin (STZ)

STZ is a chemical agent commonly used to induce diabetes in rodents by destroying pancreatic β-cells. Both high-dose and multiple low-dose protocols are utilized.

Materials:

-

Streptozotocin (STZ).

-

Cold sterile citrate buffer (pH 4.5).

-

Syringes and needles for injection.

Low-Dose STZ Protocol (to induce Type 1-like diabetes):

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before injection (e.g., 40 mg/mL). STZ is light-sensitive and degrades quickly in solution.

-

Administer a daily intraperitoneal (i.p.) injection of STZ (e.g., 40-50 mg/kg body weight) for five consecutive days.

-

Monitor blood glucose levels regularly. Hyperglycemia typically develops within one to two weeks.

High-Dose STZ Protocol (to induce rapid diabetes):

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg body weight).

-

Monitor blood glucose levels. Hyperglycemia usually develops within 48-72 hours.

Note: The optimal dose of STZ can vary depending on the mouse strain, age, and sex. It is advisable to conduct a pilot study to determine the most effective dose for your specific experimental conditions.

Concluding Remarks

This compound has demonstrated significant glucose-lowering effects in mouse models of both type 1 and type 2 diabetes when administered orally. The provided dosages and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this glucagon receptor antagonist. Careful consideration of the appropriate mouse model, vehicle for administration, and dosing regimen is crucial for obtaining reliable and reproducible results. At present, there is a lack of published data on the administration of LGD-6972 via subcutaneous or other parenteral routes in mouse models, as well as its use in other diabetic models such as ob/ob or NOD mice.

References

Application Notes and Protocols for the Quantification of LGD-6972 Sodium in Plasma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a representative analytical method for the quantification of LGD-6972 sodium in plasma. As of the date of this document, a specific, detailed, and validated analytical method for LGD-6972 has not been made publicly available in the scientific literature. The proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is based on established bioanalytical principles for small molecule drug quantification in biological matrices and is intended to serve as a comprehensive starting point for method development and validation.

Introduction

LGD-6972 is a selective and orally active antagonist of the glucagon receptor, which has been investigated for its potential in the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of LGD-6972 in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a representative LC-MS/MS method for the determination of LGD-6972 in plasma.

Signaling Pathway of Glucagon Receptor Antagonism

The therapeutic effect of LGD-6972 is achieved by blocking the signaling cascade initiated by the binding of glucagon to its receptor (GCGR), primarily in the liver. This inhibition leads to a reduction in hepatic glucose production.

Caption: Glucagon receptor signaling pathway and the antagonistic action of LGD-6972.

Representative Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like LGD-6972 in complex biological matrices such as plasma due to its high selectivity, sensitivity, and throughput.

Principle

The method involves the extraction of LGD-6972 and an internal standard (IS) from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled LGD-6972 (e.g., LGD-6972-d4) as an internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well collection plates

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of LGD-6972 and the internal standard in methanol.

-

Working Standard Solutions: Serially dilute the LGD-6972 stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

-